An In-Depth Technical Guide to the 2-Aminopyrimidine Core Structure
An In-Depth Technical Guide to the 2-Aminopyrimidine Core Structure
For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent properties make it a privileged structure in the design of targeted therapies. This guide provides a comprehensive overview of the 2-aminopyrimidine core, including its physicochemical properties, spectroscopic signature, synthesis, and its role as a pharmacophore, with a focus on its interactions with key signaling pathways.
Physicochemical and Structural Properties
The 2-aminopyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and an amino group at the C2 position. This arrangement confers a unique set of properties crucial for its biological activity, including its ability to act as both a hydrogen bond donor and acceptor.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃ | [1] |
| Molecular Weight | 95.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 124-127 °C | |
| Boiling Point | 202-204 °C | |
| Density | ~1.23 g/cm³ | |
| pKa | 3.54 | |
| LogP | -0.49 | |
| Solubility | Soluble in water, ethanol (B145695), and chloroform. |
Spectroscopic Analysis
The structural features of 2-aminopyrimidine can be elucidated through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-aminopyrimidine in DMSO-d₆ typically exhibits three distinct signals corresponding to the aromatic protons and the amino group protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 6.58 | t | 4.8 |
| H4, H6 | 8.28 | d | 4.8 |
| NH₂ | 6.35 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the pyrimidine (B1678525) ring.
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 163.1 |
| C4, C6 | 158.5 |
| C5 | 110.2 |
FT-IR Spectroscopy
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in the 2-aminopyrimidine molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450-3150 | N-H stretching (asymmetric and symmetric) |
| 1640-1610 | N-H scissoring |
| 1590-1560 | C=N stretching |
| 1480-1420 | C=C stretching (aromatic) |
| 830-780 | C-H out-of-plane bending |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-aminopyrimidine results in a characteristic fragmentation pattern. The molecular ion peak is typically the base peak, reflecting the stability of the aromatic ring. Common fragmentation pathways involve the loss of HCN and cyanamide (B42294) (CH₂N₂).
| m/z | Fragment |
| 95 | [M]⁺ (Molecular Ion) |
| 68 | [M - HCN]⁺ |
| 53 | [C₃H₃N]⁺ |
| 42 | [C₂H₂N]⁺ |
Synthesis and Purification
Several synthetic routes to the 2-aminopyrimidine core have been established, with the condensation of a 1,3-dicarbonyl compound with guanidine (B92328) being a classical and versatile method.
Experimental Protocol: Synthesis of 2-Aminopyrimidine
This protocol details the synthesis of 2-aminopyrimidine from malondialdehyde and guanidine.
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
Guanidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir for 20 minutes at room temperature to generate free guanidine.
-
To this mixture, add malondialdehyde bis(dimethyl acetal).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10 to precipitate the 2-aminopyrimidine.
-
Collect the solid by vacuum filtration and wash with cold water.
Experimental Protocol: Purification by Recrystallization
The crude 2-aminopyrimidine can be purified by recrystallization from ethanol.[2]
Materials:
-
Crude 2-aminopyrimidine
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude 2-aminopyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 2-aminopyrimidine should form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Role as a Pharmacophore in Signaling Pathways
The 2-aminopyrimidine scaffold is a key pharmacophore in a multitude of biologically active molecules, primarily due to its ability to form critical hydrogen bond interactions with protein targets.
Inhibition of Protein Kinases
The 2-aminopyrimidine moiety is a common hinge-binding motif in many kinase inhibitors.[3] The amino group at the C2 position and one of the ring nitrogens can form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, mimicking the adenine (B156593) portion of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathway.
Caption: General mechanism of kinase inhibition by 2-aminopyrimidine-based inhibitors.
Modulation of the Wnt Signaling Pathway
Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The mechanism of inhibition by these compounds is thought to involve the disruption of key protein-protein interactions within the pathway, such as the interaction involving the Dishevelled (Dvl) protein. By interfering with the signal transduction cascade, these inhibitors can prevent the accumulation of β-catenin and the subsequent transcription of Wnt target genes.
Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.
References
- 1. scienceopen.com [scienceopen.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
